

# (S,S)-Dipamp: A Comprehensive Technical Guide to its Structure and Chirality

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## Compound of Interest

Compound Name: (S,S)-Dipamp

Cat. No.: B1312602

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## Introduction

**(S,S)-Dipamp**, with the full chemical name (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral phosphine ligand that has played a pivotal role in the advancement of asymmetric catalysis. Its C<sub>2</sub>-symmetric structure and the chirality centered at the phosphorus atoms make it a highly effective ligand for inducing enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides an in-depth analysis of the structure and chirality of **(S,S)-Dipamp**, including quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in the fields of chemistry and drug development.

## Physicochemical Properties

**(S,S)-Dipamp** is a white crystalline solid that is soluble in many organic solvents.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

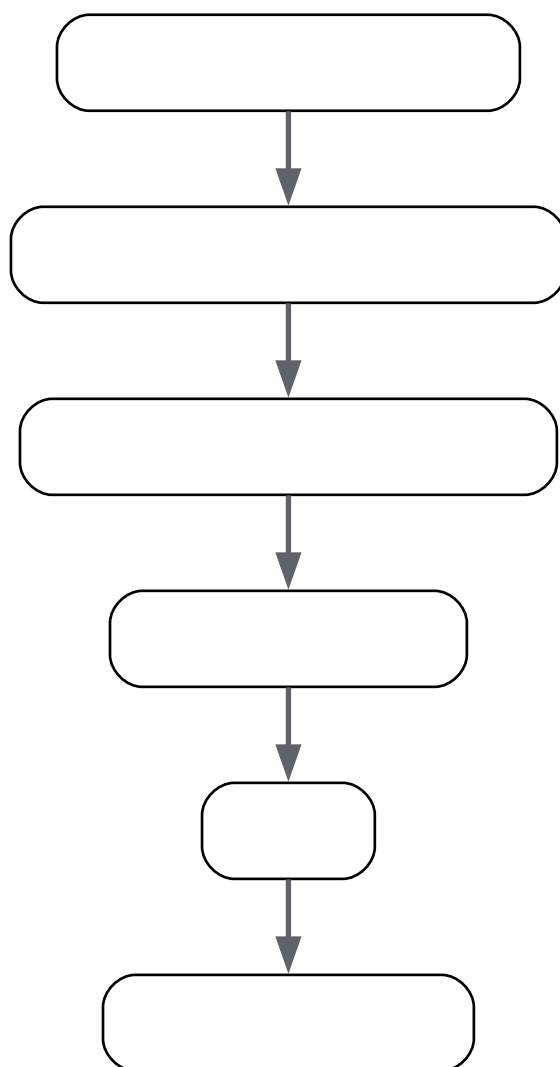
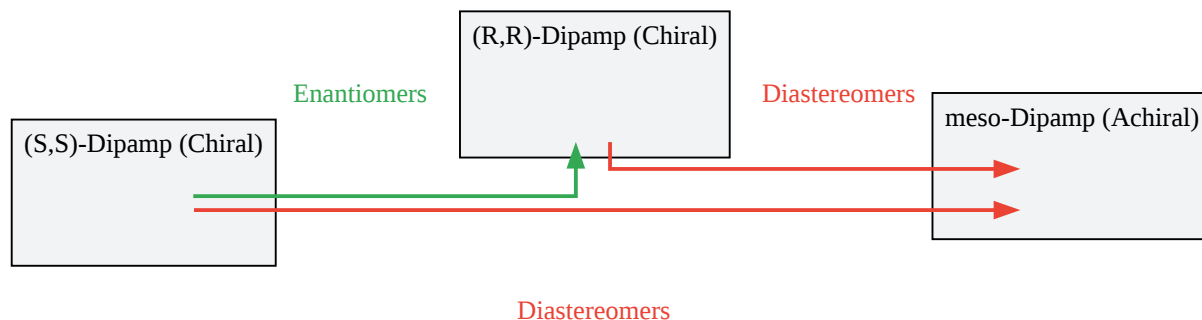
Property	Value	Reference(s)
IUPAC Name	(1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane	[2]
CAS Number	97858-62-3	[2]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> O <sub>2</sub> P <sub>2</sub>	[2]
Molecular Weight	458.47 g/mol	[2]
Melting Point	101-105 °C	
Specific Rotation ([α] <sup>22</sup> /D)	+82° (c = 1 in chloroform)	

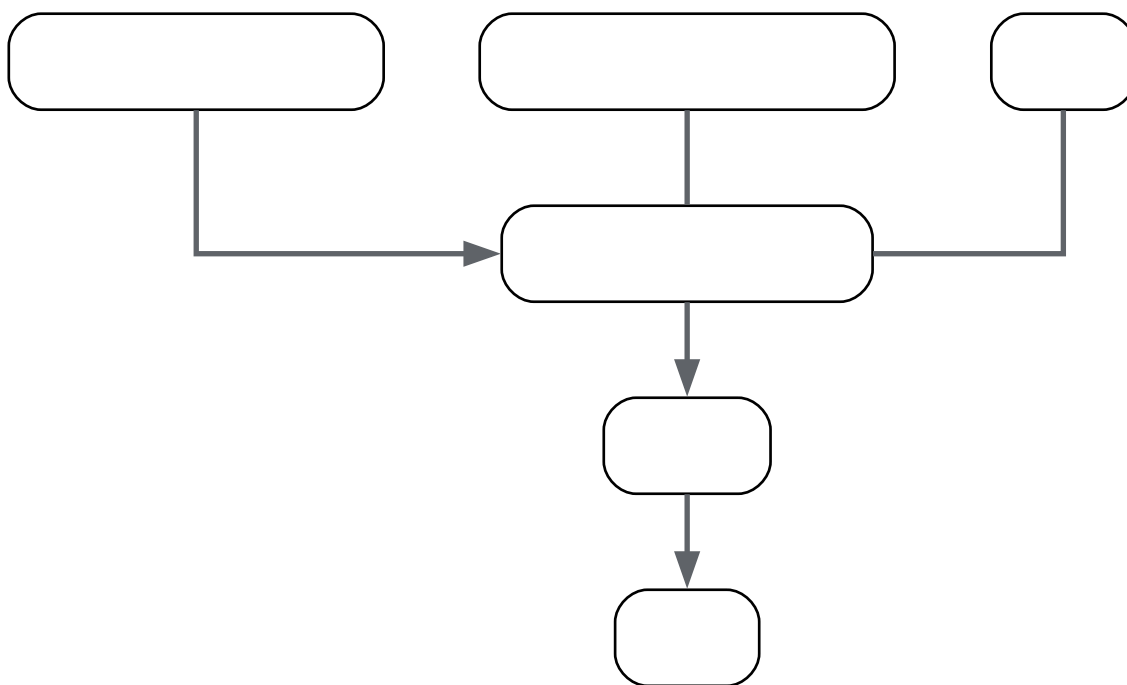
## Molecular Structure and Chirality

The defining structural feature of **(S,S)-Dipamp** is the presence of two stereogenic phosphorus atoms, each bonded to a phenyl group, a 2-methoxyphenyl (anisyl) group, and the ethylene backbone. This arrangement results in a C<sub>2</sub>-symmetric chiral ligand. The "(S,S)" designation refers to the absolute configuration at these two phosphorus centers.

The chirality of Dipamp is crucial to its function in asymmetric catalysis. The specific three-dimensional arrangement of the bulky phenyl and anisyl groups creates a chiral environment around the metal center to which it coordinates. This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product.

Besides the (S,S)-enantiomer, Dipamp also exists as its (R,R)-enantiomer and an achiral meso-diastereomer.[2]





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## References

- 1. The combination of asymmetric hydrogenation of olefins and direct reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(S,S)-Dipamp: A Comprehensive Technical Guide to its Structure and Chirality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312602#s-s-dipamp-structure-and-chirality]

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